molecular formula C11H10O4 B064288 2-Methyl-3-acetylbenzofuran-5,6-diol CAS No. 189828-67-9

2-Methyl-3-acetylbenzofuran-5,6-diol

Cat. No. B064288
M. Wt: 206.19 g/mol
InChI Key: HSWRQRBMNFLILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-acetylbenzofuran-5,6-diol, also known as MADB, is a natural compound that is found in several plant species, including the Indian medicinal plant Andrographis paniculata. MADB has been the subject of extensive research due to its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer activities.

Mechanism Of Action

The mechanism of action of 2-Methyl-3-acetylbenzofuran-5,6-diol is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. 2-Methyl-3-acetylbenzofuran-5,6-diol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. Additionally, 2-Methyl-3-acetylbenzofuran-5,6-diol has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.

Biochemical And Physiological Effects

2-Methyl-3-acetylbenzofuran-5,6-diol has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 2-Methyl-3-acetylbenzofuran-5,6-diol has been found to have anticancer activity, particularly against breast and lung cancer cells. 2-Methyl-3-acetylbenzofuran-5,6-diol has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of 2-Methyl-3-acetylbenzofuran-5,6-diol is that it is a natural compound, which may make it safer and more tolerable than synthetic compounds. Additionally, 2-Methyl-3-acetylbenzofuran-5,6-diol has been shown to have a relatively low toxicity profile, which may make it suitable for use in humans. However, one limitation of 2-Methyl-3-acetylbenzofuran-5,6-diol is that it can be difficult to obtain in large quantities, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on 2-Methyl-3-acetylbenzofuran-5,6-diol. One area of interest is the development of 2-Methyl-3-acetylbenzofuran-5,6-diol-based therapies for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-3-acetylbenzofuran-5,6-diol and to identify potential molecular targets for therapeutic intervention. Finally, more studies are needed to explore the potential of 2-Methyl-3-acetylbenzofuran-5,6-diol as a neuroprotective agent and to investigate its potential use in the treatment of neurological disorders.

Synthesis Methods

2-Methyl-3-acetylbenzofuran-5,6-diol can be synthesized through a multi-step process that involves the condensation of 2-methylresorcinol with acetylacetone, followed by cyclization and oxidation. The synthesis of 2-Methyl-3-acetylbenzofuran-5,6-diol has been optimized to increase the yield and purity of the compound, making it more accessible for research purposes.

Scientific Research Applications

2-Methyl-3-acetylbenzofuran-5,6-diol has been the subject of numerous studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as asthma and rheumatoid arthritis. Additionally, 2-Methyl-3-acetylbenzofuran-5,6-diol has been found to have antioxidant properties, which may help to protect against oxidative stress and reduce the risk of chronic diseases such as cancer and cardiovascular disease.

properties

CAS RN

189828-67-9

Product Name

2-Methyl-3-acetylbenzofuran-5,6-diol

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

1-(5,6-dihydroxy-2-methyl-1-benzofuran-3-yl)ethanone

InChI

InChI=1S/C11H10O4/c1-5(12)11-6(2)15-10-4-9(14)8(13)3-7(10)11/h3-4,13-14H,1-2H3

InChI Key

HSWRQRBMNFLILB-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC(=C(C=C2O1)O)O)C(=O)C

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)O)O)C(=O)C

synonyms

Ethanone, 1-(5,6-dihydroxy-2-methyl-3-benzofuranyl)- (9CI)

Origin of Product

United States

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